5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3INO/c1-15-8-5(4-14)2-6(13)3-7(8)9(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METMOUVZRLQWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)I)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445995-74-3 | |
| Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at the 5-position undergoes nucleophilic displacement under specific conditions. Key findings include:
-
Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) pathway, facilitated by the electron-withdrawing effects of the trifluoromethyl and nitrile groups.
-
Regioselectivity : Substitution occurs exclusively at the iodine site due to steric hindrance from the methoxy group and electronic activation by the trifluoromethyl group .
Copper-Catalyzed Trifluoromethylation
The compound participates in copper-mediated coupling reactions with trifluoromethylzinc reagents:
| Catalyst | Reagent | Solvent | Product Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| CuI | CF₃ZnBr | DMF | 72 | >95% | |
| CuCN | CF₃I + Zn dust | THF | 68 | 89% |
-
Mechanism : Transmetallation generates a [Cu(CF₃)I]⁻ intermediate, which undergoes oxidative addition to the aryl iodide bond .
-
Side Reactions : Competing formation of [Cu(CF₃)₄]⁻ is observed in DMF, reducing catalytic efficiency .
Reductive Deiodination
The iodine substituent can be removed under reductive conditions:
| Reductant | Catalyst | Solvent | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | - | EtOH | 3-(Trifluoromethyl)benzonitrile | 85 | * |
| Zn, NH₄Cl | - | MeOH/H₂O | Methoxy-trifluoromethyl benzamide | 63 | * |
*Note: Data inferred from analogous aryl iodide systems in .
a) Nitrile Hydrolysis
The nitrile group converts to carboxylic acid under acidic conditions:
-
Conditions : 6M HCl, reflux, 12h → Product : 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid (Yield: 78%) .
b) Methoxy Group Demethylation
BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, yielding a phenolic derivative (Yield: 91%) .
Cross-Coupling Reactions
The iodine atom enables palladium-catalyzed couplings:
| Reaction Type | Reagent | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂ | Pd(PPh₃)₄ | Biaryl derivatives | 82 | * |
| Sonogashira Coupling | HC≡CSiMe₃ | Pd/CuI | Alkynylated benzonitrile | 75 | * |
*Inferred from general aryl iodide reactivity in .
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of potential therapeutic agents. Its derivatives have been investigated for various pharmacological activities:
- Antiviral Properties : Certain derivatives have shown potential in treating viral infections. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with viral targets .
- Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell growth, particularly in prostate cancer models .
Case Study: Anticancer Activity
A study evaluated the efficacy of several analogs derived from this compound against prostate cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer potency, demonstrating the compound's potential as a lead structure for drug development.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Analog A | 2.5 | Prostate Cancer |
| Analog B | 1.2 | Prostate Cancer |
| Analog C | 0.8 | Prostate Cancer |
Agrochemicals
The compound is utilized in the development of agrochemicals due to its ability to act as a building block for more complex organic molecules. Its synthesis pathways allow for the creation of effective pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .
Materials Science
This compound has potential applications in materials science, particularly in developing specialty chemicals and advanced materials:
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Table 1: Structural and Purity Comparison
| Compound ID | Structure | Purity | CAS Number | Key Features vs. Target Compound |
|---|---|---|---|---|
| QD-1437 (Target) | 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile | 98% | 1445995-74-3 | Reference compound; nitrile group at position 1 |
| QC-7231 | 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene | 98% | 868167-60-6 | Lacks nitrile group; iodine at position 1 instead of 5 |
| SS-1917 | 3-Iodo-4-methoxytoluene | 98% | 50597-88-1 | Toluene backbone; no trifluoromethyl or nitrile groups |
| QM-4151 | 2-Iodo-3-methylaniline | 95% | 89938-16-9 | Aniline group replaces benzonitrile; lower purity |
| HD-7071 | 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester | 95% | 1556958-94-1 | Pyridine ring system; ester functionality |
Key Observations:
Substitution Position Effects :
- The iodine position significantly alters reactivity. For example, QC-7231 (iodine at position 1) may exhibit different regioselectivity in Suzuki-Miyaura couplings compared to QD-1437 (iodine at position 5) .
- The nitrile group in QD-1437 enhances electrophilicity at position 1, making it more reactive toward nucleophilic aromatic substitution than QC-7231 or SS-1915.
Functional Group Influence: The trifluoromethyl group in QD-1437 and QC-7231 improves metabolic stability and lipophilicity compared to non-fluorinated analogs like SS-1917 . The absence of a nitrile group in QC-7231 reduces its utility in cyanation reactions, a niche application of QD-1436.
Purity and Synthetic Utility :
- QD-1437 and QC-7231 both have 98% purity, making them suitable for high-yield synthetic workflows. In contrast, HD-7071 and QM-4151 (95% purity) may require additional purification steps for sensitive reactions .
Biological Activity
5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile is a synthetic organic compound with notable biological activity, primarily due to its unique structural features, which include an iodine atom, a methoxy group, and a trifluoromethyl group. This compound has garnered interest in pharmacological research for its potential therapeutic applications.
- Molecular Formula : C₉H₅F₃INO
- Molecular Weight : 327.042 g/mol
- Structure : The compound features a benzonitrile framework with distinct substituents that influence its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Its structural components allow it to bind effectively to proteins involved in disease pathways, potentially leading to therapeutic effects. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including antiviral and antibacterial activities.
Antiviral Properties
Research has shown that compounds similar to this compound can exhibit antiviral activity. For instance, studies have indicated that certain trifluoromethyl-substituted benzonitriles demonstrate potent inhibitory effects against various viruses, including those responsible for respiratory infections and other viral diseases . The trifluoromethyl group enhances lipophilicity and alters electronic properties, which may facilitate better interaction with viral proteins.
Antibacterial and Antifungal Activity
The compound's antibacterial and antifungal potential has also been investigated. Preliminary studies suggest that similar trifluorinated compounds exhibit significant antimicrobial activity against a range of bacterial strains. The presence of the methoxy group may enhance solubility and bioavailability, contributing to the overall efficacy of the compound in inhibiting microbial growth .
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Data indicate that long-term exposure to high concentrations may lead to respiratory issues and other health concerns . However, current literature does not classify this compound as an endocrine disruptor or indicate significant mutagenic properties .
Case Studies and Research Findings
- Antiviral Efficacy : A study focused on the antiviral activity of structurally related compounds demonstrated that certain derivatives showed IC50 values comparable to established antiviral drugs, indicating strong potential for therapeutic development .
- Antimicrobial Investigations : Research on fluorinated chalcones revealed promising antibacterial and antifungal properties linked to their structural characteristics, suggesting that similar modifications in benzonitriles could yield effective antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Iodine, methoxy, trifluoromethyl groups | Antiviral, antibacterial |
| 2-Iodo-5-(trifluoromethyl)benzonitrile | Structure | Similar halogenation | Antiviral potentials noted |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | Structure | Bromine instead of iodine | Varying reactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile, and how do substituents influence reaction efficiency?
- Methodology : Begin with a pre-functionalized benzaldehyde or benzonitrile scaffold. Introduce iodine via electrophilic aromatic substitution (EAS), leveraging the directing effects of the methoxy (ortho/para-directing) and trifluoromethyl (meta-directing) groups. For example, iodination using N-iodosuccinimide (NIS) in acidic conditions can target the para position to the methoxy group.
- Key Considerations : Monitor reaction temperature (0–6°C for stability, as seen in analogous iodo compounds ). Validate purity via GC (>97% purity standards, similar to fluorinated benzonitrile derivatives ).
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocol : Store at 0–6°C in airtight, light-protected containers due to the iodine moiety’s sensitivity to heat and light . Use PPE (gloves, goggles) during handling, as iodinated aromatics may exhibit acute toxicity (classified as [劇]III in similar compounds ).
Q. What analytical techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Identify methoxy (δ 3.8–4.0 ppm), trifluoromethyl (δ 110–125 ppm in NMR), and aromatic protons (split patterns due to iodine’s inductive effects).
- Mass Spectrometry : Confirm molecular ion peak (expected m/z ~357 based on molecular formula ) and fragmentation patterns.
- HPLC : Assess purity (>97% as per GC standards for fluorinated analogs ).
Advanced Research Questions
Q. How does the iodine substituent affect regioselectivity in cross-coupling reactions compared to bromo/chloro analogs?
- Mechanistic Insight : The iodine atom’s larger atomic radius and weaker C–I bond (vs. C–Br/C–Cl) enhance oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance may reduce yields in bulky systems. Compare with brominated analogs (e.g., 5-Bromo-2,3-difluorobenzonitrile ), where higher yields are reported under similar conditions.
- Experimental Design : Optimize catalyst loading (e.g., Pd(PPh)) and base (KCO) in THF/HO. Monitor reaction progress via TLC and isolate products via column chromatography.
Q. What strategies resolve contradictions in reactivity data between this compound and its non-iodinated analogs?
- Case Study : If nucleophilic aromatic substitution (NAS) fails at positions meta to the trifluoromethyl group (unlike fluoro analogs ), evaluate electronic effects. Use DFT calculations to map electron density distribution, identifying deactivation by the trifluoromethyl group. Validate via kinetic studies (e.g., varying temperature/pH).
Q. How can researchers leverage this compound in medicinal chemistry for targeted drug discovery?
- Application Framework : Use as a building block for kinase inhibitors or PET tracers, capitalizing on iodine’s radiolabeling potential. The trifluoromethyl group enhances metabolic stability, as seen in fluorine-containing pharmaceuticals . Synthesize derivatives via Sonogashira coupling for alkyne-functionalized probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
